![molecular formula C15H24O10 B15074121 (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopentapyran structure. This compound is notable for its intricate stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the glycosylation reaction , where a glycosyl donor reacts with an acceptor molecule under acidic or basic conditions to form the glycosidic bond. The reaction conditions often include the use of Lewis acids like BF3·Et2O or Brønsted acids such as trifluoromethanesulfonic acid (TfOH) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis due to its high stereoselectivity and mild reaction conditions. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, ensuring the correct stereochemistry is achieved.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: The compound can be reduced to form alditols, where the carbonyl groups are converted back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alditols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.
Medicine
pharmaceuticals due to its unique structure and biological activity.
Industry
Industrially, it can be used in the production of specialty chemicals and biomaterials due to its complex structure and functional groups.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific enzymes and receptors . The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cell membrane receptors , triggering specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 2,2′-Bipyridyl
- 4,4′-Dimethoxy-2,2′-bipyridine
Uniqueness
The uniqueness of This compound lies in its complex stereochemistry and the presence of multiple hydroxyl groups, which provide a high degree of functionality and reactivity. This makes it distinct from other similar compounds that may lack such intricate stereochemistry or functional group diversity.
Propriétés
Formule moléculaire |
C15H24O10 |
|---|---|
Poids moléculaire |
364.34 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O10/c1-13(20)2-3-14(21)4-5-23-12(9(13)14)24-11-8(18)7(17)10(19)15(22,6-16)25-11/h4-5,7-12,16-22H,2-3,6H2,1H3/t7-,8-,9?,10+,11+,12?,13+,14-,15+/m1/s1 |
Clé InChI |
VSKORLRIJDSSSC-FFXJTOOKSA-N |
SMILES isomérique |
C[C@@]1(CC[C@@]2(C1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O)O |
SMILES canonique |
CC1(CCC2(C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


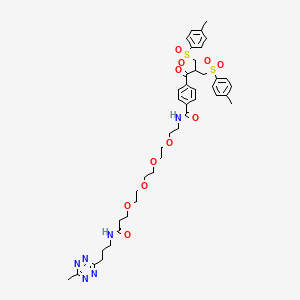

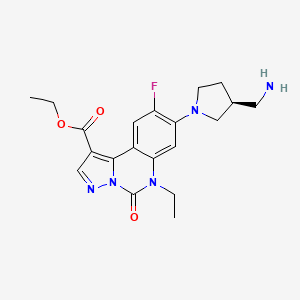
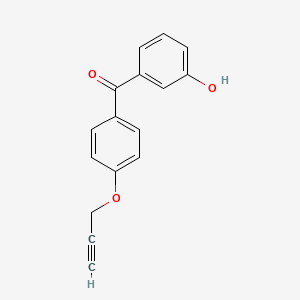
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)
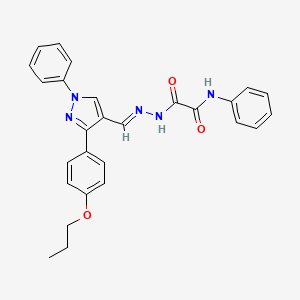
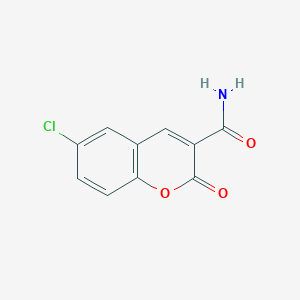
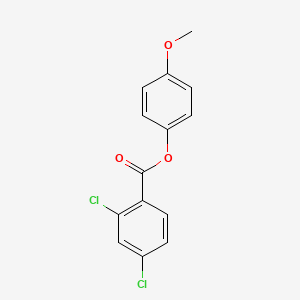


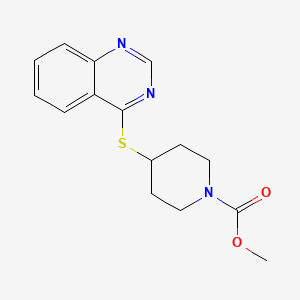
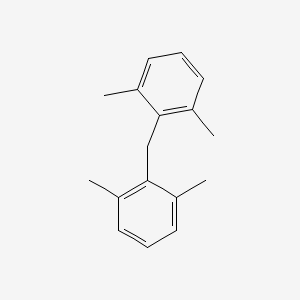
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
